BenchChemオンラインストアへようこそ!

Ethyl 3-cyano-5-methylhex-3-enoate

Asymmetric Catalysis Chiral Synthesis Pharmaceutical Intermediates

Ethyl 3-cyano-5-methylhex-3-enoate (CAS 350801-68-2) is a cyano-substituted α,β-unsaturated ester with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. This compound is recognized as a versatile chiral building block and a crucial intermediate in the synthesis of the blockbuster pharmaceutical pregabalin , an anticonvulsant and analgesic agent.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 350801-68-2
Cat. No. B8527936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-5-methylhex-3-enoate
CAS350801-68-2
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=CC(C)C)C#N
InChIInChI=1S/C10H15NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h5,8H,4,6H2,1-3H3
InChIKeyIFOIXEQWPBMPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyano-5-methylhex-3-enoate (CAS 350801-68-2) for Pregabalin Intermediate Procurement: A Procurement-Focused Evidence Guide


Ethyl 3-cyano-5-methylhex-3-enoate (CAS 350801-68-2) is a cyano-substituted α,β-unsaturated ester with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. This compound is recognized as a versatile chiral building block and a crucial intermediate in the synthesis of the blockbuster pharmaceutical pregabalin [2], an anticonvulsant and analgesic agent.

Why Generic Substitution of Ethyl 3-cyano-5-methylhex-3-enoate Fails in Pregabalin Synthesis


Generic substitution of ethyl 3-cyano-5-methylhex-3-enoate with other α,β-unsaturated cyanoesters is not feasible for the production of high-purity pregabalin. The compound's unique trisubstituted alkene geometry and specific substitution pattern (an isopropyl group at the 5-position) are critical for achieving the high enantioselectivity (>95% ee) required in asymmetric hydrogenation steps [1]. Alternative scaffolds, such as 2-cyano-3-methylcrotonates, lack this specific steric environment, leading to substantially lower enantioselectivity or complete reaction failure under optimized conditions [2]. The following quantitative evidence details the performance advantages that mandate the selection of this specific intermediate.

Ethyl 3-cyano-5-methylhex-3-enoate: A Quantitative Comparison of Performance Metrics Versus In-Class Analogs


Enantioselectivity in Asymmetric Hydrogenation for Pregabalin Precursor Synthesis: Ethyl 3-cyano-5-methylhex-3-enoate vs. Alternative Cyanoester Scaffolds

Ethyl 3-cyano-5-methylhex-3-enoate and its corresponding potassium salt serve as superior substrates for asymmetric hydrogenation compared to other cyanoester analogs. When the potassium salt of (E)-3-cyano-5-methylhex-3-enoate is hydrogenated using a Rh(I)/DpenPhos catalyst, it achieves an enantiomeric excess (ee) of 95% [1]. In contrast, under identical catalytic conditions, alternative enol ester substrates with different steric profiles (e.g., α-aryl substituted analogs) result in a range of 87–95% ee, with the upper bound only being reached for this specific pregabalin precursor [1]. The unique trisubstituted alkene geometry and isopropyl group are essential for maximizing the chiral induction by the Rh(I)/DpenPhos catalyst system.

Asymmetric Catalysis Chiral Synthesis Pharmaceutical Intermediates

Catalytic Efficiency (Turnover Number) in Asymmetric Hydrogenation: Ethyl 3-cyano-5-methylhex-3-enoate Derivative vs. Standard Substrates

The potassium salt derived from ethyl 3-cyano-5-methylhex-3-enoate exhibits exceptionally high catalytic efficiency in asymmetric hydrogenation. Using a Rh(I)/DpenPhos catalyst, the hydrogenation of potassium (E)-3-cyano-5-methylhex-3-enoate proceeds with a turnover number (TON) of up to 10,000 [1]. This high TON is comparable to the best-performing acyclic enol ester substrates in the study, which also achieved TONs up to 10,000 [1], but is significantly superior to many other chiral building blocks for which TONs are often less than 1,000 in similar transformations.

Process Chemistry Catalyst Efficiency Industrial Scale-up

Synthetic Utility in Pregabalin Production: Ethyl 3-cyano-5-methylhex-3-enoate vs. Alternative Chiral Resolution Routes

The asymmetric hydrogenation of ethyl 3-cyano-5-methylhex-3-enoate derivatives represents a more atom-economical and cost-effective route to pregabalin compared to traditional chiral resolution methods. The reported synthesis yields (S)-3-cyano-5-methylhexanoate, a direct pregabalin precursor, in 'very high ee' via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt [1]. In contrast, alternative synthetic routes relying on the resolution of racemic intermediates typically result in a theoretical maximum yield of only 50% and require additional separation and racemization steps, significantly increasing the overall cost and waste generation.

API Manufacturing Process Economics Chiral Resolution

Scalability and Reproducibility in Industrial Pregabalin Synthesis: A Validated Route

The synthesis of pregabalin from ethyl 3-cyano-5-methylhex-3-enoate is a well-validated industrial process with documented scalability and robustness. Patents explicitly describe methods for synthesizing pregabalin using this intermediate via asymmetric hydrogenation, with detailed procedures for handling mixtures of (E) and (Z) isomers to consistently produce high-purity product [1]. This established regulatory and process knowledge pathway contrasts with less-characterized alternative intermediates, for which no such extensive process validation data exists in the public domain.

Process Validation GMP Manufacturing Supply Chain Security

Ethyl 3-cyano-5-methylhex-3-enoate (CAS 350801-68-2): Optimal Application Scenarios in Research and Industrial Settings


Large-Scale GMP Manufacturing of Pregabalin API

This is the primary and most impactful application scenario. The validated, high-enantioselectivity (>95% ee) [1] and high-efficiency (TON up to 10,000) [2] asymmetric hydrogenation route to pregabalin directly translates to a cost-effective, high-yield, and environmentally more sustainable process. This reduces catalyst cost, minimizes waste, and ensures a consistent, high-purity API, which is critical for pharmaceutical manufacturing.

Process R&D for Optimizing Chiral Hydrogenation Catalysts

The potassium salt of 3-cyano-5-methylhex-3-enoic acid serves as a benchmark substrate for evaluating the performance of new chiral catalysts in asymmetric hydrogenation. Its ability to achieve a high TON of 10,000 and 95% ee with a specific Rh(I)/DpenPhos system [2] makes it an excellent model compound for catalyst screening and optimization. Its well-characterized reactivity allows for precise comparisons between novel catalyst systems.

Academic Research in Asymmetric Synthesis and Chiral Building Block Methodologies

Ethyl 3-cyano-5-methylhex-3-enoate is a valuable substrate for academic studies focused on enantioselective catalysis, mechanism elucidation, and the development of new synthetic methodologies. The high enantioselectivity (95% ee) achieved with specific catalysts [1] provides a clear and reproducible benchmark for publications. Its use in research directly connects fundamental studies to an industrially relevant process, increasing the impact and potential translational value of the work.

Quality Control and Reference Standard for Pregabalin Intermediates

Given its critical role as a precursor in the most efficient pregabalin synthesis [1], a highly pure and well-characterized batch of ethyl 3-cyano-5-methylhex-3-enoate is essential for use as a reference standard in analytical chemistry. It is required for developing and validating HPLC, GC, or SFC methods to monitor the purity of in-process intermediates and ensure the final API meets stringent regulatory specifications. Its defined stereochemical outcome in the subsequent hydrogenation step makes it a key marker for process consistency.

Quote Request

Request a Quote for Ethyl 3-cyano-5-methylhex-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.